

Application Notes and Protocols for L-870810 in Integrase Research

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Compound of Interest

Compound Name:	L-870810
Cat. No.:	B15580615

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Introduction

L-870810 is a potent and specific inhibitor of HIV-1 integrase, belonging to the class of 8-hydroxy-(1,6)-naphthyridine-7-carboxamides.^[1] It acts as an integrase strand transfer inhibitor (INSTI), effectively blocking the covalent insertion of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.^{[1][2][3]} Mechanistically, **L-870810** chelates the divalent metal ions (typically Mg²⁺) in the active site of the integrase enzyme.^[2] This action prevents the binding of the host DNA and the subsequent strand transfer reaction.^[2] Although its clinical development was halted due to toxicity observed in long-term animal studies, **L-870810** remains a valuable tool compound for in vitro and cell-based research on HIV-1 integrase function, the mechanism of INSTIs, and the development of drug resistance.^[4]

Mechanism of Action of L-870810

HIV-1 integrase catalyzes two key reactions: 3'-processing and strand transfer. In 3'-processing, the enzyme removes a dinucleotide from each 3' end of the viral DNA. Subsequently, in the strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host chromosome.^{[5][6]} **L-870810** specifically inhibits the strand transfer step of this process.^[1] It binds to the synaptic complex, which consists of the integrase enzyme and the two viral DNA ends, thereby preventing the stable integration of the viral genome into the host DNA.^[7]

Data Presentation

In Vitro and Cell-Based Activity of L-870810

Assay Type	Target	Cell Line	Key Experimental Conditions	Endpoint	IC50 / EC50	Reference
Antiviral Activity	HIV-1 NL4.3 (Wild-Type)	MT-4	Inhibition of virus-induced cytopathic effect	MTT Assay	7.0 nM	[8]
Antiviral Activity	HIV-1 NL4.3 (S230N mutant)	MT-4	Inhibition of virus-induced cytopathic effect	MTT Assay	18.0 nM	[8]

Experimental Protocols

Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is designed to measure the inhibition of the strand transfer reaction catalyzed by recombinant HIV-1 integrase.

Materials:

- Recombinant HIV-1 Integrase
- Oligonucleotide Substrates:
 - Donor DNA (mimicking U5 end of HIV-1 LTR), 5'-biotinylated
 - Target DNA, 3'-digoxigenin (DIG) labeled

- Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA
- **L-870810** stock solution (in DMSO)
- Streptavidin-coated microplates
- Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP)
- Substrate for the reporter enzyme (e.g., TMB)
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

Procedure:

- Reaction Setup:
 1. In a 96-well plate, prepare serial dilutions of **L-870810** in Assay Buffer. Include a no-inhibitor control (DMSO vehicle).
 2. Add 10 µL of diluted **L-870810** or DMSO to each well.
 3. Add 20 µL of a pre-mixture of Donor DNA (50 nM) and Target DNA (50 nM) in Assay Buffer to each well.
 4. Initiate the reaction by adding 20 µL of recombinant HIV-1 Integrase (100 nM) in Assay Buffer to each well.
- Incubation: Incubate the plate at 37°C for 60 minutes.
- Capture of Reaction Products:
 1. Transfer the reaction mixtures to a streptavidin-coated microplate.
 2. Incubate for 60 minutes at room temperature to allow the biotinylated donor DNA (and the integrated product) to bind to the plate.

3. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound components.

- Detection:

1. Add anti-digoxigenin-HRP antibody diluted in a suitable blocking buffer to each well.

2. Incubate for 60 minutes at room temperature.

3. Wash the plate three times with wash buffer.

4. Add TMB substrate to each well and incubate in the dark until a blue color develops.

5. Stop the reaction by adding the stop solution.

6. Read the absorbance at 450 nm using a plate reader.

- Data Analysis:

1. Calculate the percent inhibition for each **L-870810** concentration relative to the DMSO control.

2. Plot the percent inhibition against the logarithm of the **L-870810** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based HIV-1 Antiviral Assay

This protocol uses a single-cycle infectivity assay with a reporter virus to determine the antiviral activity of **L-870810**.

Materials:

- HEK293T cells
- HIV-1 based vector system (e.g., pNL4-3.Luc.R-E-)
- VSV-G expression plasmid
- Transfection reagent

- Target cells (e.g., TZM-bl or MT-4 cells)
- **L-870810** stock solution (in DMSO)
- Luciferase assay reagent
- Luminometer

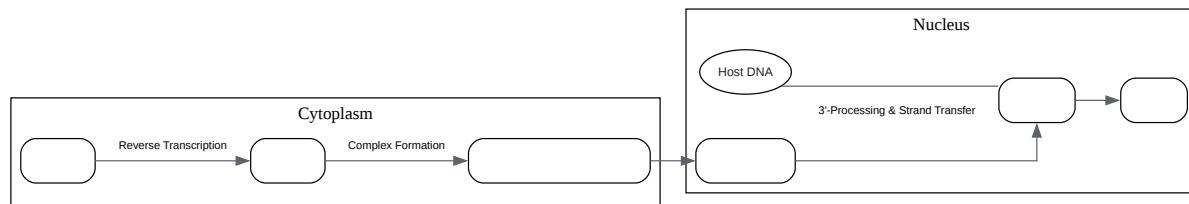
Procedure:

- Production of Reporter Virus:
 1. Co-transfect HEK293T cells with the HIV-1 vector plasmid and the VSV-G expression plasmid using a suitable transfection reagent.
 2. After 48-72 hours, harvest the cell supernatant containing the pseudotyped reporter virus.
 3. Filter the supernatant through a 0.45 µm filter and store at -80°C.
- Antiviral Assay:
 1. Seed target cells in a 96-well plate at an appropriate density.
 2. Prepare serial dilutions of **L-870810** in cell culture medium.
 3. Add the diluted **L-870810** to the cells.
 4. Infect the cells with the reporter virus at a predetermined multiplicity of infection (MOI).
 5. Incubate the plate at 37°C in a CO₂ incubator for 48 hours.
- Measurement of Reporter Gene Expression:
 1. Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
 2. Read the luminescence using a luminometer.
- Data Analysis:

1. Calculate the percent inhibition of viral replication for each **L-870810** concentration relative to the DMSO control.
2. Determine the EC50 value by plotting the percent inhibition against the logarithm of the **L-870810** concentration and fitting the data to a dose-response curve.

Visualizations

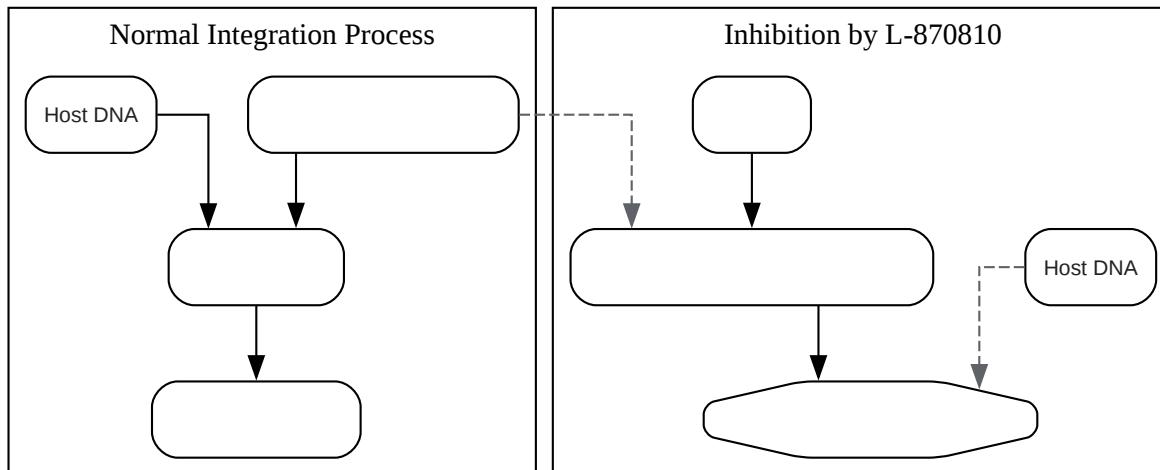
HIV-1 Integration Pathway



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Caption: Overview of the HIV-1 integration process.

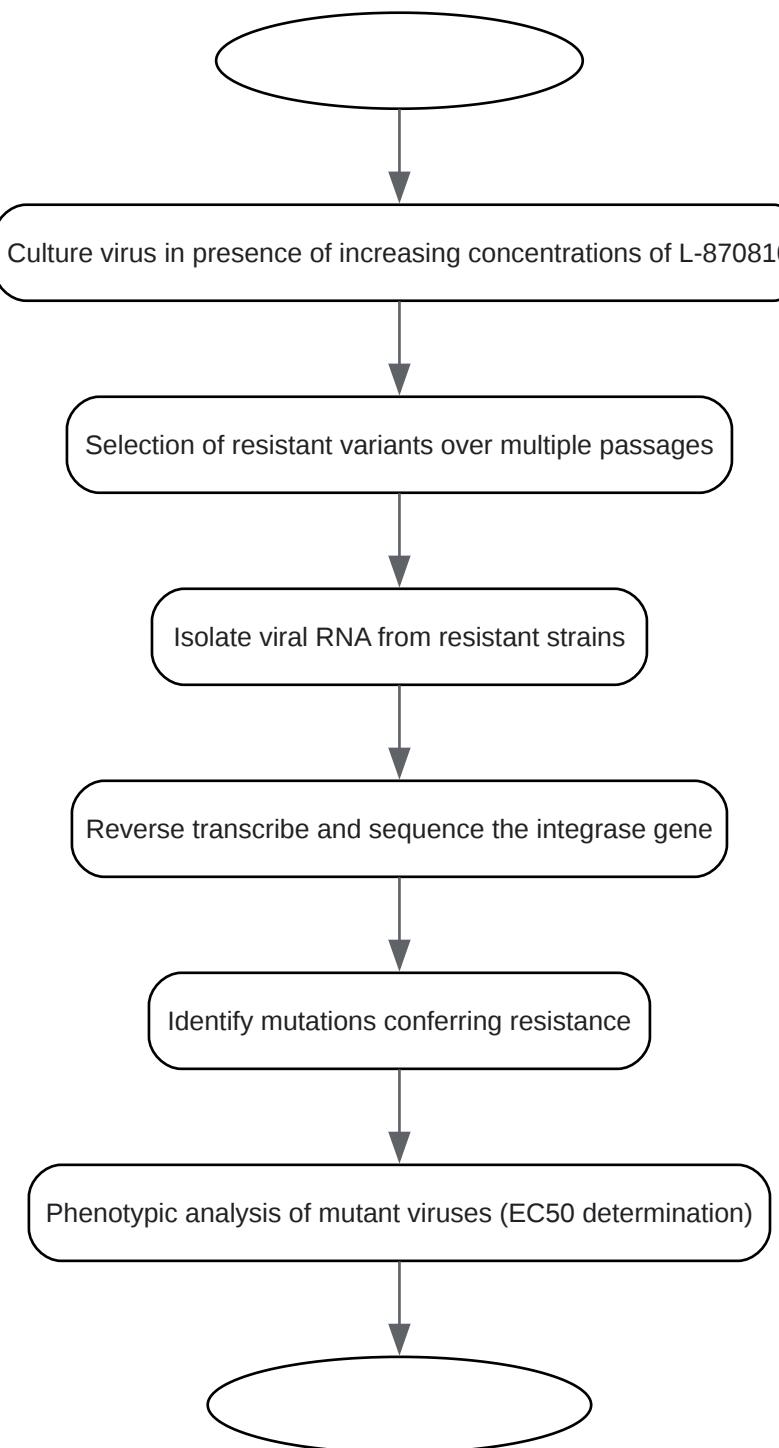
Mechanism of L-870810 Action



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Caption: **L-870810** inhibits the strand transfer step of HIV-1 integration.

Experimental Workflow for Resistance Profiling



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Caption: Workflow for determining the resistance profile of **L-870810**.

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